molecular formula C18H35FO2 B13322599 Octadecanoic acid, 18-fluoro- CAS No. 408-37-7

Octadecanoic acid, 18-fluoro-

Cat. No.: B13322599
CAS No.: 408-37-7
M. Wt: 302.5 g/mol
InChI Key: GYUYQQCJINXTSG-UHFFFAOYSA-N
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Description

18-Fluorooctadecanoic acid is a fluorinated fatty acid with the molecular formula C18H35FO2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom attached to the octadecanoic acid chain, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Fluorooctadecanoic acid typically involves the fluorination of octadecanoic acid. One common method is the direct fluorination of octadecanoic acid using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods: Industrial production of 18-Fluorooctadecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process includes purification steps such as distillation or recrystallization to obtain high-purity 18-Fluorooctadecanoic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 18-Fluorooctadecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under high-temperature conditions.

Major Products Formed:

    Oxidation: Perfluorooctadecanoic acid.

    Reduction: 18-Fluorooctadecanol or 18-Fluorooctadecanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

18-Fluorooctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and in studies of fluorine chemistry.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying lipid metabolism.

    Medicine: Explored for its anti-cancer properties due to its ability to inhibit proteasome activity and induce apoptosis in cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 18-Fluorooctadecanoic acid involves its interaction with cellular enzymes and pathways. It has been shown to inhibit polymerase enzymes involved in cellular replication, thereby affecting the growth of cephalosporium and viruses. Additionally, its anti-cancer properties are attributed to the inhibition of proteasome activity and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

18-Fluorooctadecanoic acid can be compared with other fluorinated fatty acids, such as:

    Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.

    Perfluorooctanesulfonic acid (PFOS): Widely used in firefighting foams and stain repellents.

    Fluorostearic acid: Another fluorinated fatty acid with similar properties but different applications.

Uniqueness: 18-Fluorooctadecanoic acid is unique due to its specific fluorination pattern and its diverse range of applications in scientific research and industry. Its ability to inhibit polymerase enzymes and proteasome activity sets it apart from other fluorinated fatty acids.

Properties

CAS No.

408-37-7

Molecular Formula

C18H35FO2

Molecular Weight

302.5 g/mol

IUPAC Name

18-fluorooctadecanoic acid

InChI

InChI=1S/C18H35FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)

InChI Key

GYUYQQCJINXTSG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCF

Origin of Product

United States

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